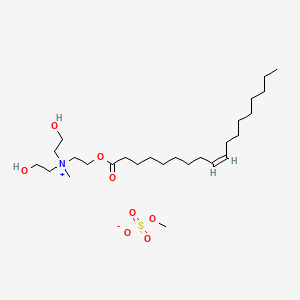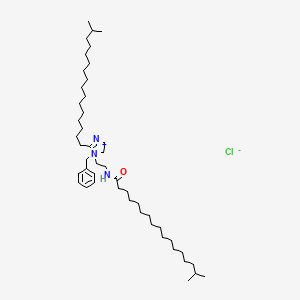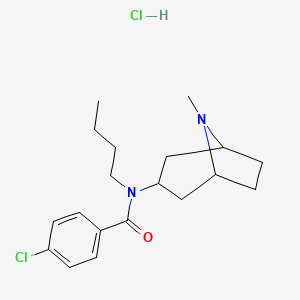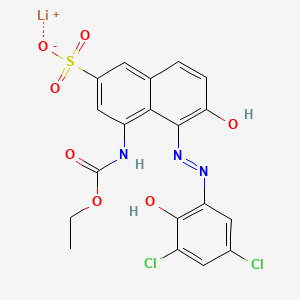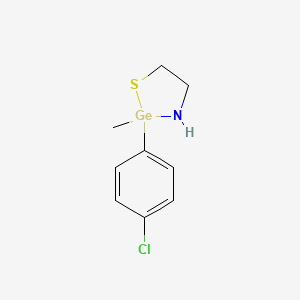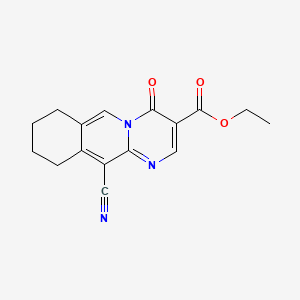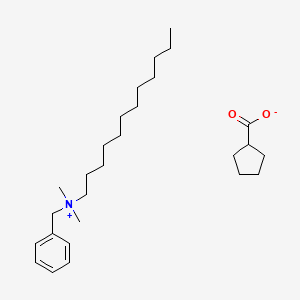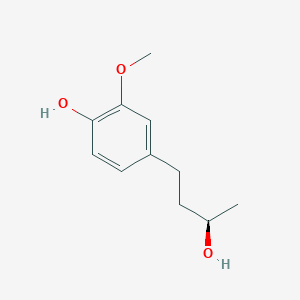
1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(3-((3,4,5-trimethoxybenzoyl)amino)propyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(3-((3,4,5-trimethoxybenzoyl)amino)propyl)-, monohydrochloride is a complex organic compound with a unique structure that includes a pyrrole ring, multiple methyl groups, and a trimethoxybenzoyl moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(3-((3,4,5-trimethoxybenzoyl)amino)propyl)-, monohydrochloride involves several steps:
Synthetic Routes: The preparation typically starts with the formation of the pyrrole ring, followed by the introduction of the carboxamide group. The tetramethyl groups are added through alkylation reactions, and the trimethoxybenzoyl moiety is introduced via acylation.
Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, solvents, and catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and other advanced chemical engineering techniques.
化学反应分析
1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(3-((3,4,5-trimethoxybenzoyl)amino)propyl)-, monohydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used but can include modified pyrrole derivatives and other functionalized compounds.
科学研究应用
1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(3-((3,4,5-trimethoxybenzoyl)amino)propyl)-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
作用机制
The mechanism of action of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(3-((3,4,5-trimethoxybenzoyl)amino)propyl)-, monohydrochloride involves its interaction with specific molecular targets:
Molecular Targets: These may include enzymes, receptors, and other proteins that play a role in various biological processes.
Pathways Involved: The compound may modulate signaling pathways, alter gene expression, or inhibit specific enzymes, leading to its observed effects.
相似化合物的比较
1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(3-((3,4,5-trimethoxybenzoyl)amino)propyl)-, monohydrochloride can be compared with other similar compounds:
Similar Compounds: These may include other pyrrole derivatives, carboxamides, and compounds with similar functional groups.
Uniqueness: The unique combination of functional groups and the specific structure of this compound give it distinct properties that may not be present in similar compounds.
属性
CAS 编号 |
93844-06-5 |
|---|---|
分子式 |
C22H34ClN3O5 |
分子量 |
456.0 g/mol |
IUPAC 名称 |
2,2,5,5-tetramethyl-N-[3-[(3,4,5-trimethoxybenzoyl)amino]propyl]-1H-pyrrole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H33N3O5.ClH/c1-21(2)13-15(22(3,4)25-21)20(27)24-10-8-9-23-19(26)14-11-16(28-5)18(30-7)17(12-14)29-6;/h11-13,25H,8-10H2,1-7H3,(H,23,26)(H,24,27);1H |
InChI 键 |
HJBXAXPZEHKISJ-UHFFFAOYSA-N |
规范 SMILES |
CC1(C=C(C(N1)(C)C)C(=O)NCCCNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


